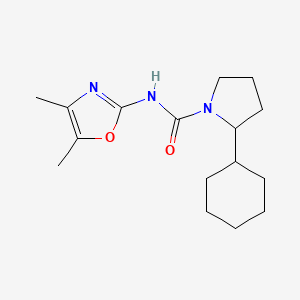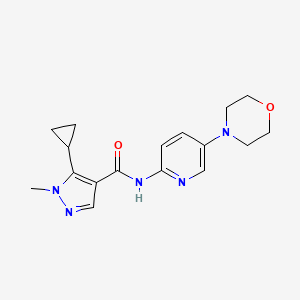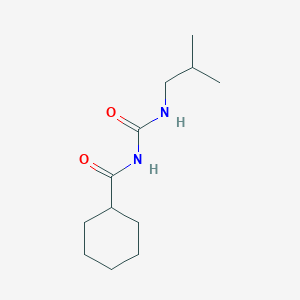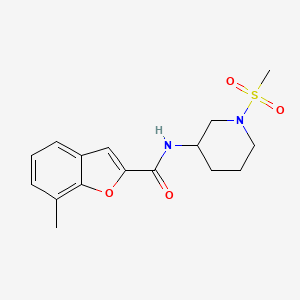
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide, also known as CX-516, is a drug that belongs to the class of Ampakines. Ampakines are a group of drugs that enhance the activity of AMPA receptors in the brain. CX-516 is a selective AMPA receptor positive allosteric modulator that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons. By increasing the activity of AMPA receptors, 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide enhances synaptic plasticity, which is the ability of neurons to change their connectivity in response to experience. This leads to improved cognitive function and memory.
Biochemical and Physiological Effects
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain. It has also been shown to increase the density of AMPA receptors in the brain. These effects contribute to the cognitive-enhancing and memory-enhancing properties of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its effects on cognitive function and memory are well-documented. It is also relatively easy to synthesize in large quantities, which makes it an attractive option for researchers who need to use large amounts of the drug in their experiments.
One limitation of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide is that it is not very selective for AMPA receptors. It also enhances the activity of kainate receptors, which can lead to excitotoxicity and neurotoxicity. This limits its potential therapeutic applications and makes it less attractive for use in humans.
Orientations Futures
There are several future directions for the study of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide. One area of research is the development of more selective AMPA receptor positive allosteric modulators that do not have the same potential for excitotoxicity and neurotoxicity as 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide. Another area of research is the development of drugs that target other ionotropic glutamate receptors, such as NMDA receptors, which are also involved in the transmission of signals between neurons. Finally, there is a need for more research on the long-term effects of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide on cognitive function and memory, as well as its potential therapeutic applications in various neurological disorders.
Conclusion
In conclusion, 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It works by enhancing the activity of AMPA receptors in the brain, which leads to improved cognitive function and memory. While it has several advantages for lab experiments, such as its ease of synthesis and well-established effects, it also has limitations, such as its lack of selectivity for AMPA receptors and potential for excitotoxicity and neurotoxicity. Future research on 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide and other drugs that target ionotropic glutamate receptors has the potential to lead to new treatments for neurological disorders and improved cognitive function and memory.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxylic acid with chloroformic acid tert-butyl ester in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method is well-established and has been used to produce 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide in large quantities for research purposes.
Applications De Recherche Scientifique
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, enhance memory, and increase attention span in animal models. 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-12(2)21-15(17-11)18-16(20)19-10-6-9-14(19)13-7-4-3-5-8-13/h13-14H,3-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQRZGKYFGFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCCC2C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)



![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)
![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)

